
1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine
Übersicht
Beschreibung
1-(4-Bromophenyl)-N,N-dimethyl-3-pyrrolidinamine, also known as 4-Bromo-N,N-dimethyl-1-pyrrolidinamine, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidinamine, an amine with a pyrrolidine ring structure. 4-Bromo-N,N-dimethyl-1-pyrrolidinamine has been extensively studied in recent years due to its unique properties and potential applications in various fields, such as biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
The PyBox–La(OTf)₃-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene is a remarkable application. This reaction produces enantiopure disubstituted norbornenes, which possess four contiguous stereocenters. These norbornene scaffolds are biologically relevant structures and can be synthesized with high enantioselectivity (up to 92:8 dr and 99:1 er) .
Organic Synthesis
The compound serves as a versatile building block for organic synthesis. For instance, it can be used in the preparation of novel racemic secondary alcohols through S-alkylation followed by reduction . This highlights its utility in constructing complex molecular architectures.
Triazole Derivatives
By reacting with arylboronic acids via Suzuki cross-coupling, 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine yields imine derivatives containing triazole moieties. These derivatives exhibit moderate to good yields (58–72%) and tolerate various electron-donating and withdrawing functional groups .
Norbornene Scaffold
As mentioned earlier, the compound contributes to the construction of enantioenriched norbornene scaffolds. These scaffolds, with multiple stereocenters, are prevalent in pharmaceutically relevant and naturally occurring compounds . The catalytic asymmetric Diels–Alder cycloaddition with cyclopentadienes provides an efficient route to these valuable structures.
Chiral Catalysts
Due to its ability to chelate with pyridinyl nitrogen and carbonyl oxygen atoms, alkenoyl pyridines are robust dienophiles in asymmetric Diels–Alder reactions. Various chiral catalysts, including amino acid–Cu(II) systems, bis(oxazoline)–Cu(II) systems, and N,N’-dioxide–Ni(II) systems, have been employed successfully .
Crystallography
The crystal structure of related compounds, such as 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thiophene, has been studied. Crystallographic data provide insights into molecular conformations and intermolecular interactions .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14(2)12-7-8-15(9-12)11-5-3-10(13)4-6-11/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXGUBXLSESPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228518 | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine | |
CAS RN |
1280520-90-2 | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280520-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



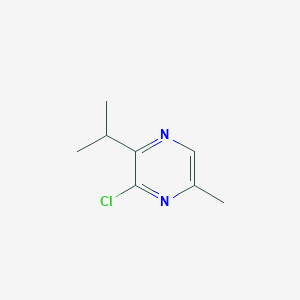

![{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3032156.png)
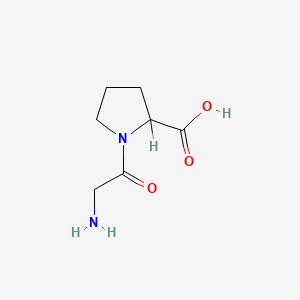

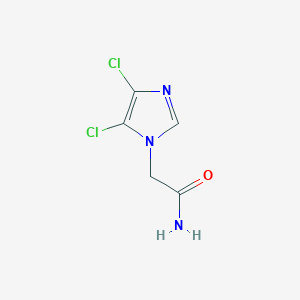
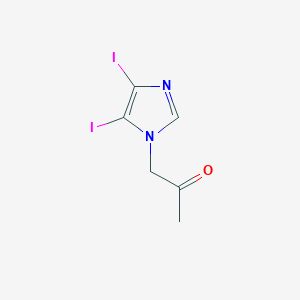
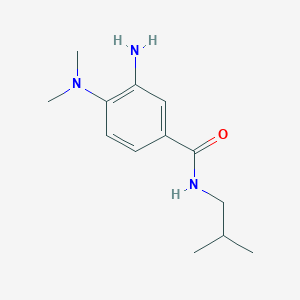
![5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3032164.png)
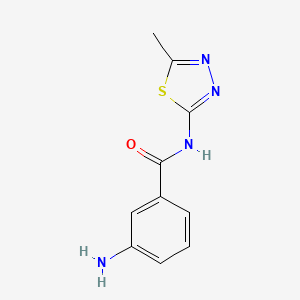
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B3032167.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)